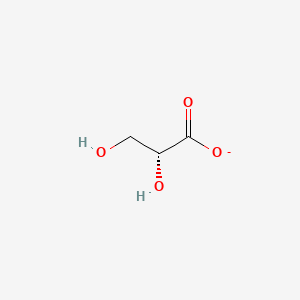

D-glycerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-glycerate is a glycerate that is the conjugate base of D-glyceric acid, obtained by deprotonation of the carboxy group. It has a role as an algal metabolite. It is a conjugate base of a D-glyceric acid.

Wissenschaftliche Forschungsanwendungen

1. Ethanol and Acetaldehyde Oxidation Acceleration

D-glycerate has been studied for its potential to accelerate ethanol and acetaldehyde oxidation in rats. This process involves the reoxidation of the reduced form of nicotinamide adenine dinucleotide (NAD), with glycerate treatment showing approximately 25% acceleration in ethanol elimination and potentially influencing acetaldehyde oxidation as well (Eriksson et al., 2007).

2. Production of Optically Pure this compound

Research demonstrates the use of directed evolution of alditol oxidase in Escherichia coli for producing optically pure this compound from glycerol. This process shows significant improvements in substrate affinity and catalytic efficiency, leading to a substantial yield of this compound in a controlled fermentation process (Zhang et al., 2021).

3. Photorespiratory Cycle in Plants

This compound is involved in the photorespiratory cycle in Arabidopsis, where it acts as a substrate for this compound 3-kinase (GLYK). This enzyme catalyzes a key reaction in the photorespiratory C2 cycle, which is critical for plant growth in an oxygen-containing atmosphere (Boldt et al., 2005).

4. Glycerate Kinases in Different Organisms

Studies on glycerate kinases in various organisms, including bacteria, plants, and cyanobacteria, reveal that only plant-type glycerate kinases produce this compound 3-phosphate. This discovery has implications for understanding glycerate metabolism in different biological systems (Bartsch et al., 2008).

5. Metabolic Disorders and Encephalopathy

Research on severe infantile epileptic encephalopathy associated with D-glyceric aciduria explores the role of this compound 2 kinase (DGK) in human metabolism. Deficiency in DGK, due to mutations in the GLYCTK gene, leads to the accumulation of this compound, impacting neurological health (Zehavi et al., 2019).

6. Electrodialytic Concentration from Fermentation Broth

This compound can be recovered from fermentation broth using a two-stage electrodialysis method. This process demonstrates efficient recovery and energy consumption, highlighting its potential for industrial applications in producing D-glyceric acid (Habe et al., 2010).

7. Genetic Studies in Metabolic Disorders

Investigations into D-glyceric aciduria and this compound kinase (GK) deficiency have been conducted, focusing on the genetic aspects of these metabolic disorders. These studies provide insights into the benign nature of GK deficiency and its varied presentations (Kalim et al., 2017).

8. Biochemical Production Methods

Methods for the biochemical production of D-glyceric acid from glycerol have been explored, emphasizing the potential applications of this compound in various industries, including pharmaceuticals and biodegradable polymers (Habe et al., 2009).

9. Potential in Diabetes Research

While not directly related to this compound, research on diabetes management and treatment provides insights into the broader field of metabolic research and the potential applications of metabolites like this compound in medical science (Kavakiotis et al., 2017).

Eigenschaften

Molekularformel |

C3H5O4- |

|---|---|

Molekulargewicht |

105.07 g/mol |

IUPAC-Name |

(2R)-2,3-dihydroxypropanoate |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1/t2-/m1/s1 |

InChI-Schlüssel |

RBNPOMFGQQGHHO-UWTATZPHSA-M |

Isomerische SMILES |

C([C@H](C(=O)[O-])O)O |

SMILES |

C(C(C(=O)[O-])O)O |

Kanonische SMILES |

C(C(C(=O)[O-])O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

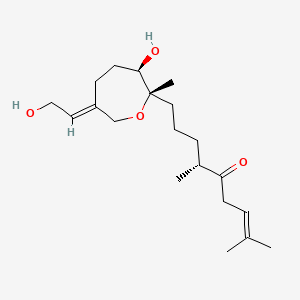

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1236565.png)

![N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1236572.png)

![[(S)-1-((4aS,5R)-2-Benzyl-1,3-dioxo-octahydro-pyrido[1,2-c]pyrimidin-5-ylcarbamoyl)-2-(1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1236581.png)

![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)

![3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone](/img/structure/B1236587.png)

![6-Ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B1236588.png)